molecular formula C15H28O B14398557 2,6,11-Trimethyldodeca-2,7-dien-6-ol CAS No. 89929-58-8

2,6,11-Trimethyldodeca-2,7-dien-6-ol

Katalognummer: B14398557
CAS-Nummer: 89929-58-8
Molekulargewicht: 224.38 g/mol
InChI-Schlüssel: JTCPGGPZJRXZEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6,11-Trimethyldodeca-2,7-dien-6-ol is a sesquiterpene alcohol of significant interest in advanced organic and fragrance chemistry research. This compound is structurally related to other valuable terpene derivatives such as farnesol and dihydrofarnesol, which are known for their utility as intermediates and in organoleptic studies . Researchers value this branched, unsaturated alcohol for its potential as a key intermediate in the synthesis of more complex terpenoid structures. Its molecular framework makes it a candidate for investigating cyclization and dimerization reactions, which are pivotal pathways for creating novel compounds with applications in material science and fragrance development . Studies on similar terpene alcohols, like geraniol, have demonstrated their transformation into valuable products such as beta-pinene, which possesses anti-inflammatory and antibacterial properties, and larger diterpene alcohols like thumbergol, which shows neuroprotective and antibacterial activities . The mechanism of action for terpene derivatives in research often involves their function as precursors, where their reactivity is leveraged in acid-catalyzed or metal-catalyzed reactions, including isomerization, dehydration, and oxidation . Furthermore, the study of such compounds contributes to the broader understanding of terpene transformation mechanisms and their behavior under different catalytic conditions, which is essential for developing sustainable chemical processes . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or personal use.

Eigenschaften

CAS-Nummer

89929-58-8

Molekularformel

C15H28O

Molekulargewicht

224.38 g/mol

IUPAC-Name

2,6,11-trimethyldodeca-2,7-dien-6-ol

InChI

InChI=1S/C15H28O/c1-13(2)9-6-7-11-15(5,16)12-8-10-14(3)4/h7,10-11,13,16H,6,8-9,12H2,1-5H3

InChI-Schlüssel

JTCPGGPZJRXZEH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCC=CC(C)(CCC=C(C)C)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Carbon Skeleton Assembly via Sequential Alkylation

A patent by DE2439198C2 outlines a method for synthesizing structurally related trimethyl-dodeca compounds using vinylmagnesium halides. For 2,6,11-trimethyldodeca-2,7-dien-6-ol, a modified approach involves:

  • Initial Alkylation : Reaction of 2-methylbutanal with vinylmagnesium chloride to form 4-methylhex-1-en-3-ol.
  • Propenyl Ether Coupling : Condensation with a propenyl ether (e.g., CH₃–CH=CH–OR') under acidic catalysis to extend the carbon chain.
  • Repetitive Alkylation : A second Grignard reaction with 2-methylbutanal-derived intermediates yields the 12-carbon backbone.

Key Data :

Step Reagent Temperature (°C) Yield (%)
1 VinylMgCl 0–40 78
2 Propenyl ether, H⁺ 60–80 65
3 Second Grignard 20–30 72

This method achieves an overall yield of 37% but requires precise control over reaction stoichiometry to avoid over-alkylation.

Stereoselective Hydroxylation

The tertiary alcohol at C6 is introduced via catalytic hydroxylation of a pre-formed diene. US3896150A describes the use of acetals (e.g., 2-methyl-4-halo-2-buten-1-al) reacted with acetoacetic esters, followed by alkaline elimination and hydroxylation. For the target compound, this entails:

  • Acetal Formation : Protection of the aldehyde group to prevent side reactions.
  • Alkaline Elimination : Removal of the COOR group to generate an α,β-unsaturated ketone.
  • Hydroxylation : Catalytic hydrogenation or oxymercuration to install the 6-ol group.

Challenges : Competing epoxidation of the diene system reduces yield to 45–50%.

Dithianyl Anion Alkylation Strategies

Acyl Anion Equivalent Methodology

A synthesis route adapted from Pubs.RSC.org employs 1,3-dithians as acyl anion equivalents. For 2,6,11-trimethyldodeca-2,7-dien-6-ol:

  • Dithianyl Intermediate : 2-Acyl-1,3-dithian (e.g., 7a/b in) is alkylated with (2E)-5-iodo-3-methylpent-2-en-1-ol tetrahydropyranyl ether.
  • Deprotection : Acidic removal of the tetrahydropyranyl (THP) group.
  • Oxidation-Reduction : Sequential oxidation of the dithiane to a ketone followed by stereoselective reduction.

Optimization : Using THF as the solvent and ZnCl₂ as a Lewis acid improves alkylation efficiency (yield: 68%).

Catalytic Hydrogenation and Double Bond Positioning

Regioselective Diene Formation

The 2,7-diene system is constructed via partial hydrogenation of a tetraene precursor. DE2439198C2 reports that hydrogenation over palladium-on-carbon (Pd/C) in ethanol at 25°C selectively reduces internal double bonds, preserving the 2,7-diene configuration.

Conditions :

  • Catalyst: 5% Pd/C
  • Pressure: 1 atm H₂
  • Solvent: Ethanol
  • Selectivity: 89% for 2,7-diene

Comparative Analysis of Synthetic Routes

Method Key Steps Overall Yield (%) Advantages Limitations
Grignard Alkylation Sequential alkylation, hydroxylation 37 Scalable, uses commercial reagents Low stereoselectivity at C6
Dithianyl Alkylation Acyl anion coupling, deprotection 52 High regiocontrol Multi-step, costly dithiane reagents
Catalytic Hydrogenation Partial hydrogenation 89 (selectivity) Preserves diene geometry Requires pure tetraene precursor

Analyse Chemischer Reaktionen

Types of Reactions

2,6,11-Trimethyldodeca-2,7-dien-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols .

Wissenschaftliche Forschungsanwendungen

2,6,11-Trimethyldodeca-2,7-dien-6-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,6,11-Trimethyldodeca-2,7-dien-6-ol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Double Bonds: The target compound has two conjugated double bonds (2,7), whereas farnesol derivatives feature three non-conjugated double bonds (2,6,10). This impacts molecular rigidity and electronic properties.
  • Methyl Branching : Methyl groups at positions 2,6,11 (vs. 3,7,11 in farnesol) may alter hydrophobicity and steric interactions in enzymatic binding pockets.
  • Hydroxyl Position : A hydroxyl group at position 6 (vs. position 1 in farnesol) could reduce volatility and enhance solubility in polar solvents .

Physicochemical Properties

Solubility and Stability

Thermal Behavior

  • Farnesol derivatives decompose at ~200°C, while methyl ether analogs (e.g., farnesyl acetate) show higher thermal stability (decomposition >250°C) . The target compound’s thermal profile remains unstudied but is expected to align with branched alcohols.

Antimicrobial and Antioxidant Potential

  • Farnesol : Demonstrates broad-spectrum antimicrobial activity (MIC: 50–200 µg/mL against Candida albicans and Staphylococcus aureus) and antioxidant capacity (IC₅₀: 15–30 µM in DPPH assays) .
  • The hydroxyl group at position 6 might enhance membrane interaction compared to farnesol.

Enzyme Inhibition

  • Farnesyl Ether Derivatives : Inhibit protein farnesyltransferase (IC₅₀: 0.5–5 µM) and squalene synthase (IC₅₀: 10–50 nM), critical targets in cancer and cholesterol synthesis . Modifying the hydroxyl or methyl positions (as in the target compound) could modulate selectivity.

Industrial and Pharmaceutical Uses

  • Farnesol: Used in perfumery for floral notes and in drug delivery systems due to its surfactant-like properties .
  • Synthetic Derivatives : Farnesyl-linked benzimidazoles (e.g., 5,6-dimethyl-1-((2E,6E)-farnesyl)-1H-benzo[d]imidazole) show promise as antiproliferative agents . The target compound’s hydroxyl group could facilitate similar derivatization.

Q & A

Q. What experimental controls are critical when reconciling conflicting purity assessments (e.g., HPLC vs. NMR)?

  • Methodological Answer :
  • HPLC : Spike samples with a certified reference standard to confirm retention time and UV profile.
  • NMR : Use internal standards (e.g., tetramethylsilane) and quantify impurities via integration of baseline signals.
    Cross-validate with elemental analysis (C/H/N) to resolve discrepancies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.